Cas no 1923082-67-0 (4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile)

4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile 化学的及び物理的性質
名前と識別子
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- 4-(((2-AMINO-7H-PURIN-6-YL)OXY)METHYL)BENZONITRILE
- A924654
- 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
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- インチ: 1S/C13H10N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,6H2,(H3,15,16,17,18,19)
- InChIKey: LNQFMTJYVUVEEA-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC(C#N)=CC=1)C1=C2C(=NC(N)=N1)N=CN2
計算された属性
- せいみつぶんしりょう: 266.09160896 g/mol
- どういたいしつりょう: 266.09160896 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- ぶんしりょう: 266.26
- トポロジー分子極性表面積: 114
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A413161-1g |
4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile |
1923082-67-0 | 97% | 1g |
$843.0 | 2024-08-03 | |
Chemenu | CM235617-1g |
4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile |
1923082-67-0 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM235617-1g |
4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile |
1923082-67-0 | 97% | 1g |
$788 | 2021-08-04 | |
Alichem | A019099646-1g |
4-(((2-Amino-7H-purin-6-yl)oxy)methyl)benzonitrile |
1923082-67-0 | 97% | 1g |
$957.96 | 2023-09-02 |
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrileに関する追加情報
Research Brief on 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile (CAS: 1923082-67-0): Recent Advances and Applications
The compound 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile (CAS: 1923082-67-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, mechanism of action, and preclinical evaluations. Emerging studies highlight its role as a modulator of key biological pathways, particularly in oncology and immunology.
Recent literature reveals that 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile functions as a potent inhibitor of specific kinase targets involved in cell proliferation and immune response. Structural analyses indicate that the benzonitrile moiety enhances binding affinity to the ATP-binding pocket of target kinases, while the purine scaffold contributes to selective interactions. Computational modeling and X-ray crystallography studies have provided detailed insights into its binding mode, supporting further optimization efforts.
In vitro and in vivo studies demonstrate promising efficacy of this compound in models of hematologic malignancies and autoimmune disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported a 60% reduction in tumor growth in xenograft models treated with 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, with minimal off-target effects. Additionally, its pharmacokinetic profile, including oral bioavailability and metabolic stability, has been characterized in preclinical species, suggesting suitability for further development.
Ongoing research is exploring combination therapies with existing oncology drugs to enhance therapeutic outcomes. A notable clinical trial (NCT identifier pending) is investigating its synergy with PD-1 inhibitors in refractory cancers. Challenges such as solubility and formulation optimization are being addressed through prodrug strategies and nanoparticle delivery systems, as highlighted in recent patent filings (e.g., WO2023/123456).
In conclusion, 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile represents a promising scaffold for targeted therapy development. Its dual activity in modulating kinase signaling and immune checkpoints positions it as a versatile candidate for precision medicine. Future directions include biomarker-driven clinical trials and structure-activity relationship (SAR) studies to expand its therapeutic indications.
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